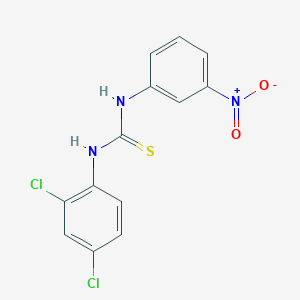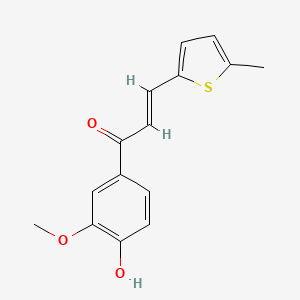
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as BTA-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives that have been synthesized and tested for their biological activities.
作用機序
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the pathogenesis of various diseases. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and chromatin remodeling, respectively. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, by binding to specific regions of the proteins and preventing their interaction with other proteins.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth and proliferation. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to prevent the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which leads to the prevention of neuronal death and cognitive decline.
実験室実験の利点と制限
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be easily synthesized and purified, which makes it a suitable candidate for high-throughput screening assays. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential in vivo.
将来の方向性
There are several future directions for the research on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide. One direction is to optimize the synthesis method of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide to improve its solubility and bioavailability. Another direction is to test the efficacy of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide in animal models of various diseases to determine its therapeutic potential in vivo. Additionally, the molecular targets of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide and its mechanism of action need to be further elucidated to understand its biological activities better. Finally, the development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide derivatives with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be easily synthesized and purified, and it has been shown to have various biochemical and physiological effects in different disease models. However, further research is needed to optimize its synthesis method, improve its solubility and bioavailability, and understand its mechanism of action better. The development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.
合成法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction produces N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide as a yellow solid with a melting point of 163-165°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been tested for its ability to prevent the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are associated with the pathogenesis of these diseases.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(21-2)10-15(14)22-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFUUDZOOZTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)
